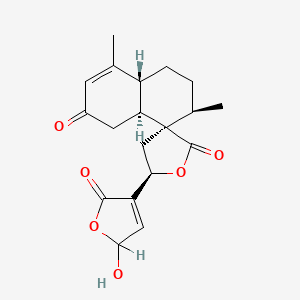

Cajucarinolide

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H22O6 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione |

InChI |

InChI=1S/C19H22O6/c1-9-5-11(20)6-14-12(9)4-3-10(2)19(14)8-15(24-18(19)23)13-7-16(21)25-17(13)22/h5,7,10,12,14-16,21H,3-4,6,8H2,1-2H3/t10-,12+,14+,15-,16?,19-/m1/s1 |

InChI Key |

KDHLKFOOPWLPCD-IGULFBTESA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]([C@@]13C[C@@H](OC3=O)C4=CC(OC4=O)O)CC(=O)C=C2C |

Canonical SMILES |

CC1CCC2C(C13CC(OC3=O)C4=CC(OC4=O)O)CC(=O)C=C2C |

Synonyms |

cajucarinolide |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation Methodologies of Cajucarinolide

Extraction Techniques from Plant Biomass

Cajucarinolide (B1668210) and its precursors are typically extracted from the bark and stems of Croton cajucara. Plant material is usually dried and ground before extraction. scielo.br

Solvent extraction is a common method for isolating this compound and other diterpenoids from Croton cajucara. Hexane (B92381) and methanol (B129727) have been used in Soxhlet apparatus for extended periods (e.g., 48 hours) to extract compounds from dried and powdered stem bark. scielo.brscielo.br Chloroform (B151607) or methanol extracts are preferred for non-volatile diterpenes like trans-dehydrocrotonin (B1249473) (t-DCTN), a structural analog found alongside this compound. Another approach involves extracting dried and powdered leaves with boiling water to create an aqueous extract, which can then be subjected to further fractionation with solvents like chloroform. pharm.or.jp Ethanol (96%) at room temperature by percolation has also been used for bark extraction. ms-editions.cl

Hydrodistillation and steam distillation are techniques primarily used for extracting essential oils, which are enriched with volatile compounds like sesquiterpenes and some diterpenoids. mdpi.com While hydrodistillation of Croton cajucara bark yields essential oil containing sesquiterpenes and diterpenoids, non-volatile diterpenes like t-DCTN may require different extraction methods. A protocol involving steam distillation of ground bark in a custom apparatus has been described, producing a crude oil that is subsequently partitioned with ethyl ether. Hydrodistillation of dried leaves using a modified Clevenger apparatus has also been reported, yielding essential oil. nih.gov

Data on extraction yields can vary depending on the plant part and method used. For instance, hydrodistillation of 132 g of dried bark yielded 1.28% (w/w) essential oil. Steam distillation of 2 kg of bark in 4 hours yielded 12.8 g of crude oil.

| Extraction Method | Plant Part | Material Amount | Time | Yield | Notes | Source |

| Hydrodistillation | Bark | 132 g | N/A | 1.28% (w/w) | Yields essential oil | |

| Steam Distillation | Bark | 2 kg | 4 hours | 12.8 g | Produces crude oil | |

| Hydrodistillation | Leaves | N/A | 5 hours | 0.40% (dry weight basis) | Yields essential oil | nih.gov |

| Soxhlet (Hexane) | Stem Barks | 6 kg | 48 hours | 471.8 g residue | Followed by methanol extraction | scielo.brscielo.br |

| Soxhlet (Methanol) | Stem Barks | 6 kg | 48 hours | 202.0 g residue | After hexane extraction | scielo.brscielo.br |

| Aqueous Extraction | Leaves | 5 g | 20 min | 5% extract | Followed by chloroform fractionation | pharm.or.jp |

| Percolation (EtOH) | Bark | 720 g | RT | N/A | Followed by liquid-liquid partition | ms-editions.cl |

Chromatographic Separation and Purification Strategies

Following extraction, chromatographic techniques are essential for separating this compound from other compounds present in the crude extract.

Column chromatography is widely used for the purification of this compound and related diterpenes. Silica (B1680970) gel is a common stationary phase, with various solvent systems employed as mobile phases. Crude extracts can be subjected to column chromatography using silica gel (e.g., 60-120 mesh or 70-230 mesh) with gradient elution. scielo.brscielo.br Mixtures of hexane and ethyl acetate (B1210297) are frequently used, with increasing polarity to elute different compounds. scielo.brscielo.br For example, t-DCTN, a related compound, has been isolated in fractions eluted with 30-40% ethyl acetate in hexane. Methanol extracts have been chromatographed on silica gel columns using hexane/ethyl acetate mixtures with increasing polarity. scielo.br

Thin-layer chromatography (TLC) is a valuable tool for monitoring the separation process and analyzing the composition of fractions during the isolation of this compound. scielo.brphcog.comresearchgate.net TLC is performed on silica gel plates, and various solvent systems, such as chloroform-methanol (95:5) or hexane:ethyl acetate, are used as mobile phases. scielo.brphcog.com Compounds can be visualized under UV radiation or by using visualizing reagents like sulfuric acid-methanol or Ehrlich reagent. scielo.brphcog.com TLC is used for authenticating plant specimens and analyzing chromatographic fractions. scielo.brphcog.com

Preparative chromatography techniques are employed to isolate pure this compound in larger quantities once its presence in specific fractions has been confirmed by analytical methods like TLC. Preparative TLC can be used for further purification of fractions obtained from column chromatography. scielo.br For instance, a phenolic acids mixture was subjected to preparative TLC using hexane/ethyl acetate (6:4) to yield vanillic acid and 4-hydroxy-benzoic acid. scielo.br While the direct application of preparative chromatography specifically for isolating this compound in large scale is mentioned in the context of purification strategies scispace.com, detailed protocols specifically for preparative isolation of this compound itself are less explicitly detailed in the provided snippets compared to analytical or initial separation steps. High-performance liquid chromatography (HPLC) with C18 columns and methanol-water mobile phases is used for further refining the purity of compounds like t-DCTN, achieving purity greater than 95%. This suggests similar HPLC methods could be applied for high-purity this compound isolation.

Structural elucidation of this compound has been achieved through spectroscopic methods, including IR, UV, MS, and 1H and 13C NMR, as well as 2D-NMR experiments (COSY, HSQC, HMBC). researchgate.netresearchgate.netscielo.brscielo.brcolab.wsglycoscience.ru

Stereochemical Assignment Methodologies for this compound

Determining the stereochemistry, or the three-dimensional arrangement of atoms in space, is a critical part of structural elucidation for chiral molecules like this compound. mestrelab.com Several spectroscopic and chemical methods are employed for this purpose.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) spectroscopy, are used to study the interaction of chiral molecules with polarized light. chiralabsxl.comrsc.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. chiralabsxl.comrsc.org

CD spectra can provide information about the absolute configuration of chiral centers and the conformation of molecules in solution. chiralabsxl.comrsc.orgru.nl The sign and intensity of the Cotton effects (peaks) in the CD spectrum are related to the stereochemistry and electronic transitions of the molecule. chiralabsxl.com Comparing experimental CD spectra with calculated spectra or with spectra of compounds with known stereochemistry can aid in stereochemical assignments. chiralabsxl.comru.nl

The absolute configuration of chiral compounds can be established by analyzing their chiroptical properties, including circular dichroism. researchgate.netresearchgate.net

Chemical derivatization involves reacting the chiral molecule with a chiral reagent to form diastereomeric derivatives. These diastereomers have different physical and spectroscopic properties, which can be analyzed to determine the stereochemistry of the original molecule. researchgate.netyoutube.com

The Modified Mosher Method is a widely used technique for determining the absolute configuration of secondary alcohols and amines. researchgate.netresearchgate.netusm.edu This method involves reacting the chiral alcohol or amine with enantiomerically pure α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) or its acid chloride to form diastereomeric MTPA esters or amides. researchgate.netresearchgate.netyoutube.comusm.edu

The ¹H NMR spectra of the diastereomeric Mosher derivatives are then analyzed. researchgate.netyoutube.comusm.edu The differences in chemical shifts (Δδ) of the protons in the vicinity of the stereocenter are characteristic and can be used to assign the absolute configuration based on empirical rules (Mosher's analysis). researchgate.netresearchgate.netyoutube.comusm.edu This method is particularly useful when single-crystal X-ray analysis is not feasible. researchgate.net

The modified Mosher method has been applied to determine the absolute configuration of stereocenters in various natural products. researchgate.netresearchgate.net

Biosynthetic Pathways and Precursors of Cajucarinolide

Identification of Natural Biosynthetic Precursors

Croton cajucara bark and stems are recognized as primary sources of diterpenoid precursors for compounds like cajucarinolide (B1668210) and trans-dehydrocrotonin (B1249473) (t-DCTN). Specifically, ent-halimic acid has been identified as a key starting material or precursor in the synthesis of various halimanes and ent-halimanolides, which are structurally related to clerodanes and can serve as intermediates or closely related compounds in the biosynthetic pathway. nih.govfrontiersin.orgmdpi.comnih.govnih.govdntb.gov.ua Trans-dehydrocrotonin is another clerodane diterpene found in Croton cajucara and is considered a precursor or related compound in the plant's metabolic profile. scielo.brcolab.wsresearchgate.net

Proposed Biosynthetic Cascade from Isoprenoid Units to Clerodane Skeleton

The biosynthesis of clerodane diterpenes likely initiates with the cycloisomerization of GGPP, catalyzed by plant cyclases. nih.gov This process typically involves a proton-initiated cationic cyclization, generating a labdane-type precursor skeleton. nih.gov Depending on the conformation of GGPP, different labdane (B1241275) intermediates can be formed. nih.gov

Following the formation of a labdane-type intermediate, a key step in the formation of the clerodane skeleton is a rearrangement process. nih.gov This rearrangement can occur through concerted or stepwise methyl and hydride shifts. nih.gov A concerted process involving a C-4α to C-5α methyl group migration can lead directly to a clerodane-type intermediate, specifically resulting in trans clerodanes. nih.gov Alternatively, a stepwise process may involve a halimane-type intermediate that retains the gem-dimethyl groups at C-4 before progressing to either cis or trans clerodanes. nih.gov Ent-halimic acid, being an ent-halimane diterpene, fits into this proposed cascade as a potential intermediate or a compound derived from a branch point in the pathway leading to clerodanes like this compound. nih.govfrontiersin.orgmdpi.comnih.govnih.gov

Key Enzymatic Transformations and Intermediates in this compound Biosynthesis

While the precise enzymatic steps leading specifically to this compound from a clerodane intermediate are not fully elucidated in the provided information, the general biosynthesis of clerodanes involves diterpene synthases (diTPSs). cas.cnbiorxiv.org These enzymes catalyze the initial cyclization of GGPP. cas.cnbiorxiv.org Class II diterpene synthases, such as ent-copalyl diphosphate (B83284) synthase (ent-CPS) and related clerodane synthases (e.g., ArTPS2, SdKPS, VacTPS5, TwTPS14), are involved in the formation of labdane-type intermediates from GGPP. cas.cn Subsequently, class I diterpene synthases may act on these intermediates. biorxiv.org

The conversion of ent-halimic acid or a related halimane intermediate to the clerodane skeleton of this compound would necessitate specific enzymatic transformations, including cyclization and rearrangement steps. The presence of a furan (B31954) ring and a butenolide moiety in this compound suggests further enzymatic modifications of the clerodane core, likely involving oxidation, cyclization, and lactonization steps. Studies involving the synthesis of ent-halimanolides from ent-halimic acid provide insights into potential chemical transformations, such as side chain degradation, functionalization, double bond isomerization, furan ring introduction, lactonization, and oxidation, which might be mirrored by enzymatic processes in the plant's biosynthesis. nih.govfrontiersin.orgmdpi.comnih.gov

Genetic and Molecular Studies of Biosynthetic Enzymes

Genetic and molecular studies on the biosynthesis of clerodane diterpenes have been conducted in various plant species, particularly in the Lamiaceae family. cas.cnbiorxiv.org These studies have focused on identifying and characterizing the diterpene synthases involved in the initial steps of the pathway. cas.cnbiorxiv.org For instance, research has revealed the involvement of class II clerodane synthases evolved from ent-CPS. cas.cn Genome mining, biochemical data, and phylogenomic analysis have been employed to understand the polyphyletic origins of clerodane diterpene biosynthesis pathways in different plant genera. cas.cnbiorxiv.org While these studies provide a broader understanding of clerodane biosynthesis genetics, specific genetic and molecular details directly pertaining to the enzymes catalyzing the later steps in this compound formation in Croton cajucara are not extensively detailed in the provided search results. However, the identification of precursors like ent-halimic acid and trans-dehydrocrotonin in Croton cajucara suggests the presence of the necessary enzymatic machinery to produce these compounds and subsequently transform them into this compound. scielo.brcolab.wsresearchgate.net

Total Synthesis and Semisynthetic Derivatization of Cajucarinolide and Analogues

Retrosynthetic Analysis of the Cajucarinolide (B1668210) Skeleton

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.comscripps.edu For the this compound skeleton, a key disconnection involves the furan (B31954) ring, which can be retrosynthetically derived from a 1,4-dicarbonyl precursor through a Paal-Knorr synthesis. mdpi.com Further disconnections of the bicyclic clerodane core often target the bond between the two rings, simplifying the structure into two more manageable cyclic fragments. Strategic bond cleavages are also planned to address the multiple stereocenters of the molecule, often tracing back to a chiral pool starting material or a key stereoselective reaction. scripps.edu One approach envisions the formation of the 6-5 bicyclic skeleton via a Pauson-Khand reaction. beilstein-journals.org

Total Synthesis Strategies for this compound

The total synthesis of this compound presents a formidable challenge due to its densely functionalized and stereochemically rich structure. Various strategies have been developed to construct its unique framework.

Key Methodologies and Reaction Sequences

A pivotal strategy in the synthesis of this compound involves the use of C-H activation. nih.gov This modern synthetic method allows for the direct functionalization of carbon-hydrogen bonds, offering a more efficient route compared to traditional methods that require pre-functionalized starting materials. rsc.org For instance, a key step can be the gold-catalyzed C-H insertion to form a cyclopentenone intermediate. beilstein-journals.org Another critical reaction is the Paal-Knorr furan synthesis, which is often employed in the final stages to construct the furan moiety from a 1,4-dicarbonyl compound. mdpi.com The synthesis may also involve transition metal-catalyzed cross-coupling reactions to form key carbon-carbon bonds within the clerodane skeleton.

Stereoselective and Enantioselective Approaches

Controlling the stereochemistry of the multiple chiral centers in this compound is a primary focus of its total synthesis. Stereoselective reactions are employed to favor the formation of one stereoisomer over others. uwindsor.ca This can be achieved through various methods, including:

Substrate Control: Utilizing a chiral center already present in a synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. uwindsor.ca

Chiral Auxiliaries: Attaching a chiral molecule to an achiral substrate to guide the stereoselective formation of new chiral centers. This auxiliary is then removed later in the synthesis. numberanalytics.com

Chiral Catalysis: Using a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.com

For example, enantioselective epoxidation using a fructose-derived chiral ketone as a catalyst can be employed to set a key stereocenter. organic-chemistry.org Phase-transfer catalysis with a chiral quaternary ammonium (B1175870) bromide has also been shown to be effective in achieving high enantio- and diastereoselectivities in the synthesis of related complex molecules. organic-chemistry.org

Synthesis Challenges and Yield Optimization

Another significant hurdle is the management of sensitive functional groups throughout the synthetic sequence. mdpi.com Protecting groups are often necessary to mask reactive sites while other parts of the molecule are being modified. The presence of impurities and the potential for side reactions also pose challenges that need to be addressed through careful purification techniques like chromatography. numberanalytics.comarborpharmchem.com

Table 1: Key Considerations in this compound Synthesis Optimization

| Factor | Description |

| Reaction Conditions | Optimization of temperature, pressure, and solvent to maximize product formation and minimize byproducts. arborpharmchem.com |

| Reagent Quality | Use of high-purity reagents to avoid side reactions and improve yield. numberanalytics.com |

| Catalyst Selection | Choosing the most efficient catalyst for a specific transformation, such as PdCl₂(CH₃CN)₂ for furan synthesis. mdpi.com |

| Process Scalability | Ensuring that the synthesis can be scaled up from small laboratory batches to larger quantities. arborpharmchem.com |

Semisynthetic Approaches from Natural Precursors

Given the challenges of total synthesis, semisynthesis offers a more practical route to this compound and its analogues. This approach starts with structurally related natural products and chemically modifies them to obtain the desired target molecule. researchgate.net

Chemical Modifications and Functionalization of this compound Precursors

A common starting material for the semisynthesis of this compound is trans-dehydrocrotonin (B1249473) (t-DCTN), a clerodane diterpene that is also isolated from Croton cajucara. researchgate.net The chemical modification of t-DCTN and other natural precursors involves a series of reactions to introduce the necessary functional groups and adjust the stereochemistry to match that of this compound. taylorfrancis.com These modifications can include oxidations, reductions, and the introduction of hydroxyl and furan moieties. wikipedia.orgmdpi.com The use of soluble precursors can facilitate these chemical modifications by allowing the reactions to be performed in a homogeneous solution. taylorfrancis.com

Regiospecific Oxidation Reactions

A key transformation in the semisynthesis of this compound involves the regiospecific oxidation of a natural precursor. Research has demonstrated that both this compound and its isomer, isothis compound (B233358), can be synthesized from trans-dehydrocrotonin, a major clerodane-type diterpene isolated from the plant Croton cajucara. scielo.brresearchgate.net

The synthesis is achieved through a regiospecific oxidation reaction utilizing singlet oxygen (¹O₂). scielo.br This method provides a direct route to the butenolide moiety characteristic of this compound and its isomer. The reaction with trans-dehydrocrotonin yields both this compound and isothis compound. Subsequent purification via silica (B1680970) gel column chromatography allows for the separation of the two isomers. In a documented synthesis, isothis compound was obtained as the major product with a 65% yield, while this compound was isolated in a 20% yield. scielo.br

This semi-synthetic approach is significant as it provides a reliable method to obtain these compounds for further study, leveraging the abundance of the natural starting material, trans-dehydrocrotonin. scielo.br The spectroscopic data of the semi-synthetic products were found to be identical to those of the naturally occurring this compound and isothis compound, confirming their structures. scielo.br

Synthesis of this compound Analogues and Derivatives

The generation of this compound analogues and derivatives is a crucial step in understanding the structure-activity relationships (SAR) and identifying compounds with potentially enhanced or more specific biological activities.

Design Principles for Novel Analogues

The design of novel this compound analogues is guided by several principles aimed at exploring the chemical space around the core structure. A primary objective is to investigate the impact of stereochemistry on biological activity. The differential activity observed between this compound and its naturally co-occurring isomer, isothis compound, underscores the importance of the spatial arrangement of substituents. scielo.brnih.gov

Key design strategies include:

Isomeric Variation: The synthesis of isomers like isothis compound allows for a direct assessment of how the stereochemical configuration at the spirocyclic center and the butenolide ring affects biological endpoints. scielo.brvulcanchem.com

Modification of the Butenolide Ring: The hydroxylated furanone moiety is a key feature of this compound. vulcanchem.com Analogues with modifications to this ring, such as altering the substituents or the degree of saturation, could elucidate its role in target binding and activity.

Derivatization of the Clerodane Core: The decalin system of the clerodane backbone presents multiple sites for functionalization. Creating derivatives by introducing or modifying functional groups on this core structure can influence properties such as solubility, metabolic stability, and potency.

These design principles are fundamental to generating a library of related compounds, which can then be screened to build a comprehensive understanding of the pharmacophore and guide the development of more potent and selective therapeutic agents.

Synthetic Routes to Isothis compound and Other Variants

As previously detailed, a prominent synthetic route to isothis compound is the semi-synthesis from trans-dehydrocrotonin. scielo.br This method stands as an efficient way to access both isothis compound and this compound.

Semi-synthesis of Isothis compound:

| Starting Material | Reagent | Product(s) | Yield |

| trans-Dehydrocrotonin | Singlet Oxygen (¹O₂) | Isothis compound | 65% |

| This compound | 20% |

Table generated from data in the source text. scielo.br

The phytochemical investigation of Croton cajucara has led to the isolation of several other clerodane diterpenes that can be considered structural variants of this compound. scielo.brresearchgate.net These include:

trans-Crotonin

trans-Cajucarin B

cis-Cajucarin B

trans-Cajucarin A

While specific synthetic routes for these particular variants are not detailed in the context of this compound derivatization, their co-occurrence in the same plant provides a basis for their classification as naturally occurring analogues. scielo.brvulcanchem.com The semi-synthetic availability of this compound and isothis compound, however, presents a more controlled avenue for producing these specific compounds for biological evaluation. scielo.br

Molecular and Cellular Mechanisms of Action of Cajucarinolide

Enzyme Inhibition Profiles of Cajucarinolide (B1668210)

The primary enzymatic target identified for this compound is phospholipase A₂ (PLA₂), a critical enzyme in the inflammatory cascade.

This compound has been demonstrated to be an inhibitor of bee venom phospholipase A₂ in in vitro studies. targetmol.com Phospholipase A₂ enzymes are responsible for catalyzing the hydrolysis of the sn-2 position of membrane phospholipids, which releases arachidonic acid. nih.gov This release is a crucial rate-limiting step in the production of eicosanoids, a class of potent pro-inflammatory lipid mediators. nih.govyoutube.com The specific molecular mechanism by which this compound inhibits PLA₂, such as whether it binds directly to the active site (competitive inhibition) or to an allosteric site (non-competitive inhibition), has not been fully elucidated in the available scientific literature.

A detailed kinetic characterization of the inhibition of phospholipase A₂ by this compound is not extensively documented in the reviewed literature. Quantitative data, including specific IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%), the inhibition constant (Ki), or effects on kinetic parameters like Vmax and Km, are not available. Therefore, a kinetic profile defining the precise potency and type of inhibition cannot be provided at this time.

Cellular Response Induction by this compound

The investigation into how this compound directly induces specific cellular responses such as apoptosis or cell cycle modulation is limited.

Based on a review of the available scientific literature, there are no specific studies that have investigated or demonstrated the ability of this compound to induce apoptosis, or programmed cell death, in cancer cell lines.

There is currently no evidence in the reviewed scientific literature to suggest that this compound has a modulatory effect on the cell cycle in any cell lines.

Modulation of Inflammatory Mediators and Pathways

The most well-supported mechanism of action for this compound is its role in modulating key inflammatory pathways through the inhibition of PLA₂. This action directly impacts the synthesis of downstream inflammatory mediators. nih.gov

By inhibiting the activity of phospholipase A₂, this compound effectively reduces the release of arachidonic acid from the cell membrane. nih.gov Arachidonic acid serves as the primary precursor for two major classes of inflammatory mediators: prostaglandins (B1171923) and leukotrienes. nih.govyoutube.comresearchgate.net

Prostaglandins: The synthesis of prostaglandins is dependent on the cyclooxygenase (COX) enzymes, which metabolize arachidonic acid. Prostaglandins are involved in processes such as vasodilation, fever, and the sensitization of nerve endings to pain. researchgate.netnih.gov

Leukotrienes: The production of leukotrienes occurs when arachidonic acid is metabolized by the lipoxygenase (LOX) enzyme pathway. Leukotrienes are primarily associated with chemotaxis, bronchoconstriction, and increasing vascular permeability. nih.govnih.gov

Therefore, by limiting the availability of the substrate (arachidonic acid), this compound's inhibition of PLA₂ leads to a downstream suppression of both the cyclooxygenase and lipoxygenase pathways. This dual inhibition prevents the formation of prostaglandins and leukotrienes, providing a biochemical basis for the compound's observed anti-inflammatory properties.

Effects on Prostaglandin (B15479496) Synthesis Pathways

Prostaglandins are lipid compounds that play a crucial role in the inflammatory response. Their synthesis is initiated by the release of arachidonic acid from cell membrane phospholipids, a reaction catalyzed by the enzyme phospholipase A2 (PLA2). nih.govresearchgate.netyoutube.com Arachidonic acid is then converted into various prostaglandins through the action of cyclooxygenase (COX) enzymes. youtube.comresearchgate.net

Research has shown that this compound directly targets an early and critical step in this cascade. In vitro studies have demonstrated that this compound and its isomer, isothis compound (B233358), are inhibitors of bee venom phospholipase A2. nih.gov By inhibiting PLA2, this compound effectively reduces the availability of the precursor arachidonic acid, thereby preventing the subsequent synthesis of prostaglandins and other downstream inflammatory mediators like leukotrienes. nih.gov This inhibition of PLA2 is a primary mechanism for its anti-inflammatory effects.

Table 1: Effect of this compound on Key Enzymes in Prostaglandin Synthesis

| Target Enzyme | Observed Effect | Reference |

|---|---|---|

| Phospholipase A2 (PLA2) | Inhibition | nih.gov |

Cytokine Production Modulation

Cytokines are a broad category of small proteins that are crucial in cell signaling, particularly in orchestrating the inflammatory response. d-nb.infonih.gov Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are key mediators in the initiation and maintenance of inflammation. mdpi.com Many natural compounds with anti-inflammatory properties exert their effects by modulating the production of these cytokines. researchgate.net

While the anti-inflammatory activity of this compound is well-established through its inhibition of the prostaglandin pathway, specific studies detailing its direct modulatory effects on the production of individual cytokines like TNF-α, IL-1β, or IL-6 are not extensively documented in the currently available scientific literature. However, the inhibition of PLA2 can indirectly influence cytokine signaling, as prostaglandins themselves can modulate the production and action of various cytokines. Therefore, it is plausible that this compound's impact on prostaglandin synthesis contributes to a broader regulation of the inflammatory cytokine network.

Preclinical In Vitro Pharmacological Efficacy Studies

The pharmacological potential of this compound has been explored in various in vitro models to assess its efficacy against cancer cells and to further elucidate its anti-inflammatory mechanisms at a cellular level.

Cytotoxicity against Specific Cancer Cell Lines (e.g., K562, Ehrlich Carcinoma)

The evaluation of a compound's cytotoxicity against cancer cell lines is a fundamental step in preclinical cancer research. K562 (human myelogenous leukemia) and Ehrlich carcinoma (murine ascites carcinoma) are commonly used cell lines for such screening.

Despite the investigation of other natural compounds against these cell lines scispace.comscielo.br, there is no available data from the reviewed scientific literature specifically documenting the cytotoxic effects of this compound on K562 or Ehrlich carcinoma cells.

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50 Value | Reference |

|---|---|---|

| K562 (Human Myelogenous Leukemia) | Data not available | N/A |

| Ehrlich Carcinoma | Data not available | N/A |

Mechanistic Studies in Cellular Models of Inflammation

Mechanistic studies in cellular models provide insight into how a compound exerts its effects at a cellular level. For this compound, the primary mechanism of action identified in vitro is the inhibition of the enzyme phospholipase A2. nih.gov This has been demonstrated in assays using isolated enzymes. nih.gov

In cellular models of inflammation, the consequences of PLA2 inhibition are significant. By preventing the release of arachidonic acid, this compound curtails the production of key inflammatory mediators. This action disrupts the signaling cascade that leads to the classic signs of inflammation. The inhibition of this upstream enzyme is a more targeted approach compared to non-steroidal anti-inflammatory drugs (NSAIDs) that typically target the downstream COX enzymes.

Preclinical In Vivo Mechanistic Investigations (Non-Clinical Trial Focused)

In vivo studies in animal models are essential to confirm the physiological relevance of in vitro findings and to understand the compound's effects in a whole organism.

Anti-inflammatory Models: Dissection of Molecular Events

The anti-inflammatory activity of this compound has been confirmed in vivo. nih.gov The molecular events underlying this in vivo activity can be directly linked to its in vitro mechanism of inhibiting phospholipase A2. Animal models of inflammation, such as chemically induced paw edema, are often used to assess anti-inflammatory effects. For instance, edema can be induced by injecting PLA2 directly into the paw of a mouse, which triggers a localized inflammatory response. nih.gov

Based on its potent in vitro inhibition of PLA2, it is understood that the in vivo anti-inflammatory efficacy of this compound is primarily due to the suppression of the synthesis of eicosanoids, including prostaglandins and leukotrienes, at the site of inflammation. By blocking the initial step of the arachidonic acid cascade, this compound effectively dampens the amplification of the inflammatory response mediated by these lipid molecules.

In-Depth Analysis of this compound's Molecular and Cellular Antitumor Mechanisms Remains an Uncharted Area of Scientific Inquiry

Despite a growing interest in natural compounds for cancer therapy, a thorough investigation into the specific molecular and cellular mechanisms of action of this compound in antitumor models has not been documented in the available scientific literature. While research into other natural products has revealed complex interactions with cancer cells, this compound's potential effects on cellular and molecular pathways in the context of cancer are yet to be elucidated.

The study of natural compounds as potential anticancer agents is a significant field of research. Scientists have successfully identified numerous molecules from plants and other natural sources that can inhibit tumor growth through various mechanisms. These mechanisms often involve inducing programmed cell death (apoptosis), halting the cell division cycle, and interfering with signaling pathways that are crucial for cancer cell survival and proliferation.

However, detailed scientific studies focusing specifically on the antitumor properties of this compound at the cellular and molecular level are not present in the current body of scientific literature. Therefore, a comprehensive analysis of its effects on antitumor models, including the specific cellular and molecular changes it may induce, cannot be provided at this time.

For a compound to be considered for its antitumor potential, it typically undergoes rigorous investigation. This includes in vitro studies using cancer cell lines and in vivo studies using animal models. These studies aim to understand how the compound affects key cellular processes such as:

Apoptosis: The process of programmed cell death is a natural way for the body to remove damaged or unwanted cells. Many effective chemotherapy agents work by inducing apoptosis in cancer cells.

Cell Cycle Regulation: The cell cycle is a series of events that leads to cell division and duplication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Compounds that can arrest the cell cycle at specific checkpoints are valuable in cancer therapy.

Signaling Pathways: Cancer cells rely on various signaling pathways to grow, survive, and spread. Key pathways often targeted in cancer therapy include those involved in cell growth, angiogenesis (the formation of new blood vessels), and metastasis (the spread of cancer to other parts of the body).

Without dedicated research on this compound, any discussion of its potential molecular and cellular mechanisms in antitumor models would be purely speculative. The scientific community relies on peer-reviewed and published data to establish the biological activities of any given compound.

Future research may shed light on the bioactivity of this compound and its potential applications in oncology. Should such studies be undertaken, they would likely follow established methodologies to dissect its mechanism of action, providing the detailed cellular and molecular data that is currently unavailable.

Structure Activity Relationship Sar Studies of Cajucarinolide and Analogues

Identification of Key Structural Moieties for Bioactivity

The diverse biological activities of cajucarinolide (B1668210) and related clerodane diterpenes are attributed to specific structural features within the molecule. ontosight.ai The core bicyclic clerodane skeleton and the α,β-unsaturated ketone moiety are particularly crucial for their bioactivity.

Role of the Bicyclic Clerodane Skeleton

Clerodane diterpenes are classified into different types based on the fusion of their A and B rings and the stereochemistry at the C-8 and C-9 positions. nih.govresearchgate.net The majority of these compounds, including many with significant bioactivity, belong to the neo-clerodane series, which possesses a specific absolute stereochemistry. nih.govresearchgate.net The rigidity and specific conformation of the bicyclic system are thought to properly orient the key functional groups for optimal interaction with their biological targets.

Significance of the α,β-Unsaturated Ketone Moiety

The presence of an α,β-unsaturated ketone is a recurring structural motif in many bioactive natural products, including clerodane diterpenes. jst.go.jparkat-usa.org This functional group is an electrophilic Michael acceptor, making it reactive towards nucleophilic residues, such as cysteine thiols, found in various proteins and enzymes. This reactivity is often implicated in the mechanism of action for many of their biological effects.

In the context of clerodane diterpenes, the α,β-unsaturated ketone has been shown to be important for activities such as antifeedant and cytotoxic effects. researchgate.net For instance, studies on various clerodanes have indicated that this moiety is often indispensable for their biological response. researchgate.net The reactivity of the α,β-unsaturated ketone can lead to the covalent modification of target proteins, thereby modulating their function and initiating a biological response.

Impact of Chemical Modifications on this compound Bioactivity

The potency and selectivity of this compound's biological activities can be fine-tuned through chemical modifications of its structure. These modifications can involve altering substituents on the clerodane skeleton or changing the stereochemistry of chiral centers.

Substituent Effects on Potency and Selectivity

The type and position of substituents on the clerodane framework play a critical role in determining the bioactivity of these compounds. For example, the presence and nature of oxygenated functional groups, such as hydroxyls, acetates, and epoxides, can significantly impact potency. mdpi.comnih.gov

Studies on various clerodane diterpenes have shown that modifications to the side chain at C-9, including the furan (B31954) or lactone ring, can dramatically alter their biological profile. nih.govresearchgate.net For instance, the presence of a furan ring in the side chain is considered crucial for the antifeedant activity of some clerodanes. researchgate.net Furthermore, the addition or removal of hydroxyl or acetyl groups at various positions on the decalin ring system can modulate activities like cytotoxicity and anti-inflammatory effects. mdpi.comresearchgate.net For example, in a series of acrylamide (B121943)–PABA hybrids, the introduction of a furan group in the acrylamide moiety resulted in the most potent anti-proliferative activity against MCF-7 breast cancer cells. nih.gov

Stereochemical Influence on Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. nih.govresearchgate.net In clerodane diterpenes, which often possess multiple chiral centers, the specific stereoconfiguration can profoundly influence how the molecule interacts with its biological target. nih.govresearchgate.net

For example, the relative configuration of the A/B ring junction (cis or trans) and the orientation of substituents at various stereocenters can lead to significant differences in bioactivity. nih.govresearchgate.net Studies on salvinorin A, a potent κ-opioid receptor agonist with a neo-clerodane skeleton, and its analogues have demonstrated that even minor changes in stereochemistry, such as the inversion of a substituent at C-2, can lead to a dramatic loss or switch in receptor selectivity. nih.gov Similarly, the stereochemistry of the side chain at C-9 is also crucial for activity. acs.org The Z-configuration of the C-12 to C-13 double bond is a consistent feature in the bioactive casearvestrin and casearin series of clerodane diterpenes. acs.org

Comparative Analysis of this compound and its Natural/Semisynthetic Analogues

This compound is part of a large family of clerodane diterpenes isolated from various plant species, particularly from the genus Croton and Casearia. scielo.brresearchgate.netuem.br These plants produce a diverse array of structurally related compounds, offering a valuable opportunity for comparative studies to understand the structure-activity relationships within this class.

Natural analogues of this compound, such as casearins and casearvestrins, have been isolated and shown to possess significant cytotoxic and antifungal activities. acs.orgnih.gov For instance, caseargrewiin F and casearin B have demonstrated anti-inflammatory activity. scielo.br Comparative studies of these compounds reveal that subtle differences in their structures, such as the degree and position of oxygenation, can lead to variations in their biological potency and selectivity. nih.gov

Semisynthetic modifications of natural clerodane diterpenes have also provided valuable insights. For example, the modification of trans-dehydrocrotonin (B1249473), a major diterpene from Croton cajucara, led to a semi-synthetic crotonin with reduced toxicity while retaining antiulcerogenic activity. nih.gov These studies highlight the potential to optimize the therapeutic properties of natural clerodanes through targeted chemical synthesis.

Below is a table summarizing the cytotoxic activity of some this compound analogues against different cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Casearin X | MOLT-4 | 0.22 - 0.97 | nih.gov |

| MDA-MB-435 | 0.22 - 0.97 | nih.gov | |

| HCT-8 | 0.22 - 0.97 | nih.gov | |

| SF-295 | 0.22 - 0.97 | nih.gov | |

| Caseargrewiin F | MOLT-4 | 0.09 - 0.17 | nih.gov |

| MDA-MB-435 | 0.09 - 0.17 | nih.gov | |

| HCT-8 | 0.09 - 0.17 | nih.gov | |

| SF-295 | 0.09 - 0.17 | nih.gov | |

| Acrylamide–PABA analog 4j | MCF-7 | 1.83 | nih.gov |

| Acrylamide–PABA analog 4a | MCF-7 | 2.99 | nih.gov |

| Colchicine (Reference) | MCF-7 | 3.54 | nih.gov |

Computational Approaches in SAR Analysis

Computational methods have become indispensable in the field of medicinal chemistry for analyzing Structure-Activity Relationships (SAR). uni-bonn.de These in silico techniques offer a rapid and cost-effective means to predict the biological activity of compounds, understand their interaction mechanisms, and guide the design of new, more potent analogues. researchgate.net For clerodane diterpenes like this compound, computational approaches are broadly categorized into ligand-based and structure-based methods.

Ligand-Based SAR Modeling

Ligand-based SAR modeling relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. These methods analyze a set of known active and inactive compounds to derive a model that correlates chemical structure with activity, without requiring knowledge of the 3D structure of the biological target. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a primary example of ligand-based modeling. ijnrd.org QSAR models are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties or structural features, known as descriptors. ijnrd.org These descriptors can include electronic properties, hydrophobicity, steric effects, and topology. ijnrd.org By developing a robust QSAR model, the activity of novel or untested compounds can be predicted.

Another powerful ligand-based technique is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target and elicit a response. researchgate.netugm.ac.id These models are generated by superimposing a set of active molecules and identifying their common structural features. researchgate.net

In studies of clerodane diterpenoids, computational analyses focusing on structure-antifeedant activity have highlighted the importance of specific structural motifs. A computer-assisted conformational and electronic study revealed that stereoelectronic factors were more critical than hydrophobicity for the antifeedant activity against Tenebrio molitor. conicet.gov.ar The research identified two indispensable features for biological activity: a furan ring in the side chain and an α,β-unsaturated carbonyl group or a spiro-epoxide in the main ring system. conicet.gov.ar Conformational analysis further suggested an optimal interatomic distance of approximately 10 Å between these two moieties for maximum activity. conicet.gov.ar Such insights are crucial for building predictive ligand-based models for the design of new clerodane-based insecticides.

Table 1: Key Structural Features for Antifeedant Activity in Clerodane Diterpenoids conicet.gov.ar

| Structural Feature | Importance for Activity | Optimal Parameter |

|---|---|---|

| Furan Ring in Side Chain | Indispensable | - |

| α,β-Unsaturated Carbonyl or Spiro-epoxide | Indispensable | - |

| Interatomic distance between Furan and Carbonyl/Epoxide | High | ~10 Å |

| Hydrophobicity | Less Determinant | - |

| Stereoelectronic Factors | Highly Determinant | - |

Structure-Based SAR using Molecular Docking

Structure-based SAR methods utilize the three-dimensional structure of the biological target (e.g., an enzyme or receptor), which is often determined through techniques like X-ray crystallography or NMR spectroscopy. Molecular docking is the most prominent technique in this category. It involves placing a ligand (the small molecule) into the binding site of a protein in silico to predict its preferred binding orientation, conformation, and affinity. researchgate.netnih.gov

The process generates a "binding score" or "binding energy," which estimates the strength of the interaction. Lower binding energies typically indicate a more stable and favorable protein-ligand complex. nih.govmdpi.com This information helps to elucidate the molecular basis of the ligand's activity and provides insights into the key amino acid residues involved in the interaction through forces like hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.comajopred.com

Several in silico studies have explored the potential of clerodane diterpenes, the class to which this compound belongs, as inhibitors of various enzymes through molecular docking.

Xanthine (B1682287) Oxidase (XO) Inhibition: In a study investigating novel inhibitors for xanthine oxidase (XO), an enzyme implicated in gout, five clerodane diterpenes were evaluated using molecular docking against the XO protein structure (PDB: 1N5X). plos.orgnih.gov Two compounds, a cleroda-4(18),13-dien-15,16-olide (Compound 3) and a related analogue (Compound 4), showed significantly more stable binding to XO than the reference drug allopurinol. plos.orgnih.gov The docking results predicted that the inhibitory effect was mediated by hydrogen bond formation with the key amino acid residue Glu 802. plos.orgnih.gov Additionally, hydrophobic interactions with residues such as Leu 648, Phe 649, and Phe 1013 were found to support the binding of these compounds. plos.orgnih.gov

Table 2: Molecular Docking Results of Clerodane Diterpenes against Xanthine Oxidase (XO) plos.orgnih.gov

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Clerodane Diterpene (Compound 3) | -37.3 | Glu 802, Thr 1010, Phe 914, Phe 1009, Leu 648, Phe 649, Phe 1013, Leu 1014 | H-bond, π-π stacking, Hydrophobic |

| Clerodane Diterpene (Compound 4) | -32.0 | Glu 802, Thr 1010, Phe 914, Phe 1009, Leu 648, Phe 649, Phe 1013, Leu 1014 | H-bond, π-π stacking, Hydrophobic |

| Allopurinol (Reference) | -27.0 | Glu 802, Thr 1010, Phe 914, Phe 1009 | H-bond, π-π stacking |

β-Secretase (BACE1) Inhibition: Clerodane diterpenoids have also been investigated as potential inhibitors of β-secretase (BACE1), a key enzyme in the pathophysiology of Alzheimer's disease. ajopred.com A molecular docking study evaluated the interaction of compounds from Tinospora cordifolia, including the clerodane diterpenoid 8-hydroxycolumbin, with the BACE1 active site (PDB ID: 3DV1). The study demonstrated the presence of hydrogen bonding and π-π interactions between the ligands and the enzyme's active site, providing a structural hypothesis for their observed inhibitory activity. ajopred.com

By combining the predictive power of ligand-based methods with the detailed structural insights from molecular docking, researchers can build comprehensive SAR models for this compound and its analogues. This dual approach is critical for rationally designing new derivatives with improved potency and selectivity for specific biological targets.

Advanced Analytical and Bioanalytical Methodologies for Cajucarinolide Research

Quantitative Analysis of Cajucarinolide (B1668210) in Research Matrices

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation and quantification of this compound. openaccessjournals.comresearchgate.netcreative-proteomics.com These methods offer high precision, resolution, and the ability to analyze both volatile and non-volatile compounds. openaccessjournals.com UPLC, in particular, provides faster analysis times and superior resolution due to the use of smaller particle size columns (sub-2-micron) and higher operating pressures. researchgate.netcreative-proteomics.com

For the analysis of related compounds in complex mixtures, such as those from Anacardium occidentale (cashew), reversed-phase C18 columns are commonly employed. nih.gov The mobile phase typically consists of an acidified aqueous solution and an organic solvent like acetonitrile (B52724), run in either isocratic or gradient mode. nih.gov For instance, a method for quantifying anacardic acids in cashew peduncles utilized a C18 column with a mobile phase of water and acetonitrile (20:80) acidified with 1% acetic acid, with detection at 280 nm. nih.gov While specific HPLC/UPLC methods for this compound are not extensively detailed in the provided results, the methodologies used for similar compounds within the same plant family provide a strong foundation for its analysis. The development of such methods would involve optimizing parameters like mobile phase composition, flow rate, and detection wavelength to achieve the best separation and sensitivity for this compound.

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Related Compounds

| Parameter | HPLC for Anacardic Acids in Cashew nih.gov | UPLC for Flavonoids mdpi.com |

| Column | Reversed-phase C18, 150 x 4.6 mm, 5 µm | EC-C18, 150 x 3.0 mm, 2.7 µm |

| Mobile Phase | Water:Acetonitrile (20:80) with 1% Acetic Acid | A: 0.1% Formic Acid (aq), B: 0.1% Formic Acid in Acetonitrile |

| Mode | Isocratic | Gradient |

| Flow Rate | 1.5 mL/min | Not specified |

| Detection | 280 nm | 254 nm |

| Injection Volume | 20 µL | 20 µL |

| Column Temp. | 25 °C | 25 °C |

Gas Chromatography (GC) and Coupled Techniques (e.g., GC-MS)

Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is a highly accurate technique for identifying and quantifying volatile and semi-volatile compounds. shimadzu.comthermofisher.com The process involves separating compounds in a gaseous mobile phase based on their boiling points and interactions with the stationary phase of the column. shimadzu.com The mass spectrometer then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative data. shimadzu.com

GC-MS has been utilized in the analysis of extracts from Croton cajucara, where this compound is found. scispace.comresearchgate.net For instance, high-temperature high-resolution gas chromatography coupled to mass spectrometry (HT-HRGC-MS) has been employed to analyze diterpenes from this plant. scispace.com The successful application of GC-MS for the analysis of essential oils containing this compound has also been reported. ufac.br This suggests that GC-based methods are suitable for the analysis of this compound, likely after appropriate sample preparation and potentially derivatization to increase its volatility and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org This technique is particularly well-suited for analyzing complex biological and environmental samples. wikipedia.org LC-MS can provide detailed structural information, which aids in the identification and confirmation of suspected compounds. wikipedia.org Untargeted analysis using LC-MS with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), allows for the global profiling of chemicals in a sample. chromatographyonline.com

For quantitative purposes, Ultra-High-Performance Liquid Chromatography coupled with Triple-Quadrupole Tandem Mass Spectrometry (UPLC-TQ-MS/MS) is a powerful tool. mdpi.com This method utilizes the Multiple Reaction Monitoring (MRM) mode for highly specific and sensitive quantification of target compounds. mdpi.com While direct applications for this compound quantification are not detailed, the use of UPLC-PDA-ESI-MS/MS for the qualitative and quantitative analysis of phytochemicals in related plant species demonstrates the potential of this technique for this compound research. nih.gov The development of an LC-MS method for this compound would involve optimizing the ionization source (e.g., electrospray ionization - ESI) and fragmentation patterns to ensure sensitive and specific detection.

Spectroscopic Quantification Methods (e.g., UV-Vis spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry is a simple, fast, and cost-effective method for the quantitative analysis of compounds that absorb light in the UV-Vis region. thermofisher.commdpi.com This technique is based on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. thermofisher.com

While a specific UV-Vis method for the direct quantification of isolated this compound is not extensively documented in the provided search results, spectroscopic methods are used in the broader analysis of plant extracts containing this compound. For example, UV-Vis spectroscopy has been used in the analysis of essential oils from Croton species, which contain this compound. ufac.br The utility of UV-Vis spectrophotometry for quantification often depends on the complexity of the sample. In mixtures, the spectra of different components can overlap, making direct quantification challenging without prior separation. nih.gov However, for purified samples or in combination with chromatographic techniques, UV-Vis detection is a valuable tool. For instance, in HPLC systems, a UV-Vis or a Diode-Array Detector (DAD) is commonly used for quantification at a specific wavelength. nih.govmdpi.com

Sample Preparation and Matrix Effects in Complex Biological Samples

The analysis of this compound in complex biological matrices such as plasma, urine, or plant tissues presents significant challenges. nih.govbiotage.com These matrices contain numerous endogenous components like proteins, lipids, and salts that can interfere with the analysis, a phenomenon known as the matrix effect. nih.govbataviabiosciences.com Matrix effects can lead to the suppression or enhancement of the analytical signal, resulting in inaccurate quantification. bataviabiosciences.comnih.gov

Effective sample preparation is therefore a critical step to isolate this compound and remove interfering components. chromatographyonline.com Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. orientjchem.org It is a versatile method for a wide range of compounds. orientjchem.org

Solid-Phase Extraction (SPE): SPE is a widely used technique that enables both sample cleanup and preconcentration. chromatographyonline.com It involves the partitioning of the analyte between a solid sorbent and the liquid sample, offering high selectivity. chromatographyonline.com

Protein Precipitation (PP): This is a common method for removing proteins from biological samples, although it offers low selectivity. chromatographyonline.com

The choice of sample preparation method depends on the nature of the analyte and the matrix. For plant-based samples, extraction is often the first step. For instance, anacardic acids in cashew peduncles were extracted using methanol (B129727) with the aid of ultrasonication. nih.gov To mitigate matrix effects in GC and LC-MS analysis, various strategies can be employed, including optimizing the clean-up procedure, using matrix-matched calibration standards, or employing stable isotope-labeled internal standards. nih.govscielo.org.co

Table 2: Common Sample Preparation Techniques and Their Principles

| Technique | Principle | Common Application |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on solubility. orientjchem.org | Extraction of a wide range of compounds from liquid samples. orientjchem.org |

| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid phase. chromatographyonline.com | Cleanup and preconcentration of analytes from complex matrices. chromatographyonline.com |

| Protein Precipitation (PP) | Removal of proteins from biological fluids by adding a precipitating agent. chromatographyonline.com | Initial cleanup step for plasma and serum samples. chromatographyonline.com |

| Ultrasonication-Assisted Extraction | Use of ultrasonic waves to facilitate the extraction of compounds from solid matrices. nih.gov | Extraction of phytochemicals from plant materials. nih.gov |

Development of Standard Reference Materials for Research

Standard Reference Materials (SRMs) are highly characterized materials with certified property values. labmix24.com They are crucial for developing and validating analytical methods, calibrating instruments, and ensuring the quality and comparability of measurement results across different laboratories. labmix24.comnist.gov The National Institute of Standards and Technology (NIST) is a key provider of a wide range of SRMs. labmix24.comnist.gov

Currently, there is no specific information available from the search results indicating the existence of a certified Standard Reference Material for this compound. The development of an SRM for this compound would require its isolation in high purity, comprehensive characterization of its chemical and physical properties, and certification of its purity through rigorous analytical testing by a recognized body like NIST or other accredited reference material producers. scottautomation.comsigmaaldrich.com The availability of such a standard would be highly beneficial for the scientific community, as it would enable more accurate and reproducible research on the properties and potential applications of this compound.

Computational and Theoretical Studies on Cajucarinolide

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., cajucarinolide) to another (the receptor, typically a protein) when bound to form a stable complex. This method aims to investigate the various binding modes and estimate the binding affinity between the molecules. igem.wikibhu.ac.in Different software packages employ various sampling algorithms and scoring functions to generate possible docking poses and evaluate their quality. igem.wiki

Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of a molecular system. plos.org MD simulations allow for the analysis of the dynamic nature of ligand-protein interactions, accounting for the flexibility of both molecules and the influence of the surrounding environment (e.g., solvent). plos.orgjpionline.org By simulating the structural movements over time, MD can provide a more realistic picture of the stability and nature of the complex formed between This compound (B1668210) and a potential biological target. plos.org These simulations can help analyze the pattern of recognition and identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the binding site. bhu.ac.injpionline.org

While the provided search results mention molecular docking and dynamics simulations in the context of other compounds and drug discovery in general, specific studies applying these techniques directly to this compound and its target interactions were not prominently detailed. However, the principles and methodologies described are directly applicable to investigating this compound's potential binding partners. For instance, studies on other compounds demonstrate the use of software like AutoDock Vina and HADDOCK for docking and Desmond Schrödinger for MD simulations to evaluate binding affinity, stability, and key interaction residues. igem.wikibhu.ac.inplos.orgjpionline.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. youtube.com The core idea is that the activity of a compound is a function of its molecular properties or descriptors. youtube.com By analyzing a series of compounds with known structures and activities, a QSAR model can be built to predict the activity of new or untested compounds based solely on their structures. youtube.com

QSAR models can utilize various types of molecular descriptors, including topological, electronic, and 3D descriptors. youtube.com These descriptors capture different aspects of the molecular structure and its influence on properties relevant to biological interaction. The process typically involves generating descriptors for a dataset of compounds, building a model using statistical or machine learning techniques, and then validating the model's predictive power. youtube.com

While the search results mention QSAR analysis in the context of other compound sets, including diterpenoids and compounds from Croton species, specific detailed QSAR studies focused solely on this compound and its derivatives were not extensively described. epdf.pubresearchgate.net However, the general principles of QSAR, as outlined in the search results, would involve calculating relevant molecular descriptors for this compound and its synthesized or hypothetical derivatives and correlating these descriptors with observed biological activities (if available) to build predictive models. youtube.com

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. Molecules can exist in multiple conformations, each with a specific energy. The energy landscape describes how the energy of a system changes with its geometry, illustrating the relative stability of different conformations and the energy barriers between them. ustc.edu.cnresearchgate.netrsc.org Understanding the conformational preferences and the energy landscape is crucial because the biological activity of a molecule can be highly dependent on the specific conformation it adopts when interacting with a target. researchgate.net

Computational methods are widely used to explore the conformational space of molecules and map their energy landscapes. Techniques such as molecular mechanics, molecular dynamics, and quantum chemical calculations can be employed to identify stable conformers (local minima on the energy landscape) and the transition states connecting them. ustc.edu.cn The complexity of the energy landscape for larger or flexible molecules can be significant, with a potentially large number of local minima. ustc.edu.cn Methods like disconnectivity graphs and inherent structure networks can be used to visualize and analyze the topology of the energy landscape. ustc.edu.cn

For this compound, a complex diterpenoid structure, conformational analysis would involve exploring the various possible arrangements of its rings and side chains. This would likely involve computational searches to identify low-energy conformers that are more likely to be populated under physiological conditions. The energy landscape would provide insights into the flexibility of the molecule and the ease with which it can interconvert between different conformations. While direct search results detailing the specific conformational energy landscape of this compound were not found, the general methodologies for conformational analysis and energy landscape mapping are well-established and applicable. ustc.edu.cnresearchgate.netrsc.orgmdpi.comresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to study the electronic structure, properties, and reactivity of molecules. These calculations provide a detailed understanding of the distribution of electrons within a molecule, which governs its chemical behavior and interactions. arxiv.orgnih.govmdpi.com

Various levels of theory and approximations exist within quantum chemistry, ranging from semi-empirical methods to highly accurate ab initio methods like Coupled Cluster (CCSD(T)) and Density Functional Theory (DFT). nih.govrsc.org DFT is a widely used approach in computational chemistry due to its balance of accuracy and computational cost, particularly for larger molecules. nih.gov

Quantum chemical calculations can be used to determine a wide range of molecular properties, including:

Electronic Structure: Characterizing the distribution of electron density, molecular orbitals (e.g., HOMO and LUMO), and atomic charges. mdpi.com

Energetics: Calculating formation energies, reaction energies, and conformational energies.

Spectroscopic Properties: Simulating various spectroscopic data, such as vibrational frequencies (IR, Raman) and electronic transitions (UV-Vis, CD). nih.govresearchgate.netfaccts.de

Specific search results mention quantum chemical calculations in the context of analyzing the properties of various compounds and reaction mechanisms. mdpi.comescholarship.org While explicit details of quantum chemical calculations performed solely on this compound were not extensively found, these methods are fundamental tools for understanding the intrinsic properties of any molecule, including its electronic structure and potential reactivity.

Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly using DFT, can provide insights into the electronic structure of this compound. This includes determining the energies and shapes of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are indicative of its electron-donating and electron-accepting capabilities, respectively. mdpi.com The energy gap between the HOMO and LUMO can provide an indication of the molecule's reactivity and stability. mdpi.com

Furthermore, calculations can reveal the distribution of partial charges on atoms within the molecule, which is important for understanding electrostatic interactions with other molecules. By analyzing the electronic structure, it is possible to make predictions about potential sites for chemical reactions or interactions. While specific data for this compound's electronic structure from these calculations was not found in the search results, the methodology is standard in computational chemistry for characterizing molecular reactivity. mdpi.com

Spectroscopic Property Simulations (e.g., TD-DFT for CD)

Time-Dependent Density Functional Theory (TD-DFT) is a specific quantum chemical method used to study excited states and simulate electronic spectra, including UV-Vis and Circular Dichroism (CD) spectra. nih.govresearchgate.netfaccts.de CD spectroscopy is particularly useful for characterizing chiral molecules and determining their absolute configuration. faccts.de

Simulating CD spectra using TD-DFT involves calculating the excitation energies and rotatory strengths for electronic transitions. nih.govreadthedocs.io The calculated spectrum can then be compared to experimental CD data to confirm the absolute configuration of a chiral compound. faccts.de The accuracy of TD-DFT simulations can depend on the choice of functional and basis set used in the calculations. researchgate.netresearchgate.net Considering different conformers and performing a Boltzmann average of their calculated spectra is often necessary to obtain results that match experimental data, as CD spectra are sensitive to molecular geometry. faccts.de

While the search results discuss TD-DFT for CD simulations in the context of other chiral molecules, a specific study detailing the TD-DFT simulation of this compound's CD spectrum was not explicitly found. However, given that this compound is a chiral molecule, TD-DFT would be the appropriate computational method to simulate its CD spectrum for comparison with experimental data, aiding in the determination or confirmation of its absolute configuration. faccts.deresearchgate.net

In Silico Prediction of Biological Targets and Pathways

In silico target prediction involves using computational methods to predict the potential biological targets (e.g., proteins, enzymes) that a given small molecule is likely to interact with. globalresearchonline.netnih.govresearchgate.net This is a crucial step in drug discovery and understanding the mechanism of action of bioactive compounds. nih.gov

Various approaches are employed for in silico target prediction, including:

Ligand-Based Methods: These rely on the principle that molecules with similar chemical structures are likely to bind to similar targets. globalresearchonline.netresearchgate.net Methods include comparing molecular fingerprints or descriptors to those of compounds with known targets. globalresearchonline.net

Structure-Based Methods: These methods require the 3D structure of potential protein targets and involve techniques like reverse docking, where the small molecule is docked into the binding sites of a library of protein structures. researchgate.net

Text Mining and Data Integration: Utilizing information from various biological and chemical databases to infer potential relationships between compounds and targets. nih.govresearchgate.net

Several online tools and databases are available for in silico target prediction, employing different algorithms such as similarity searching, machine learning (e.g., Random Forest, Support Vector Machine), and pharmacophore modeling. globalresearchonline.netresearchgate.netplos.org Examples of such tools include TargetHunter and SwissTargetPrediction. globalresearchonline.net

Predicting biological pathways involves identifying the biological processes or networks that are likely to be modulated by a compound based on its predicted targets. plos.org This can provide a systems-level understanding of how the molecule might exert its biological effects.

While the search results discuss in silico target and pathway prediction in a general context and for other compounds, specific predictions for this compound were not detailed. However, given its reported anti-inflammatory activity and isolation from Croton cajucara, which is known for various biological effects, applying these in silico methods to this compound could help identify potential protein targets and associated pathways involved in these activities. researchgate.netmdpi.commdpi.com For example, some clerodane diterpenoids have been studied for their activity against targets like PLA2, which is involved in pro-inflammatory and pro-tumoral pathways. frontiersin.org In silico methods could be used to investigate if this compound is predicted to interact with similar targets or other proteins involved in inflammatory or other relevant biological processes.

Future Directions and Research Perspectives on Cajucarinolide

Elucidation of Undiscovered Biosynthetic Steps and Pathways

Understanding the complete biosynthetic pathway of Cajucarinolide (B1668210) in Croton cajucara remains an important area for future research. While it is known that clerodane diterpenes, including this compound, are found in the stem bark and leaves of Croton cajucara, the specific enzymatic steps and genetic regulation involved in its formation are not fully elucidated. researchgate.netcolab.ws Research into the biosynthesis of related diterpenes in Croton species, such as trans-dehydrocrotonin (B1249473) (DCTN), which is also a major constituent, provides a starting point for investigating the enzymes and intermediates specific to this compound synthesis. researchgate.netcolab.ws Identifying the genes encoding the relevant cyclases, oxidases, and transferases would enable metabolic engineering approaches to potentially enhance this compound production in the plant or in heterologous systems.

Comprehensive Exploration of Novel Biological Activities and Associated Mechanisms

While anti-inflammatory and cytotoxic activities of this compound have been reported, a comprehensive exploration of its full spectrum of biological activities is needed. Future research should investigate its effects on a wider range of inflammatory mediators and pathways beyond PLA2 inhibition. researchgate.net Furthermore, detailed studies into the mechanisms underlying its cytotoxic effects on various cancer cell lines are essential. This includes investigating its impact on cell cycle progression, apoptosis induction, and potential interactions with specific molecular targets. Given the traditional use of Croton cajucara, exploring other potential activities such as antimicrobial, antioxidant, or gastroprotective effects specifically attributable to this compound is also warranted. mdpi.comresearchgate.net Elucidating the precise molecular targets and downstream signaling events for each observed activity will be critical for understanding its therapeutic potential.

Application of this compound as a Chemical Probe for Biological Processes

This compound's demonstrated biological activities, particularly its interaction with PLA2, suggest its potential utility as a chemical probe to investigate specific biological processes. researchgate.net Future research could focus on developing modified this compound derivatives with enhanced specificity or incorporating tags (e.g., fluorescent labels, affinity tags) to facilitate the identification and study of its direct protein targets and interacting partners within complex biological systems. thesgc.orgchemicalprobes.org Such probes could be valuable tools for dissecting inflammatory pathways, understanding mechanisms of cytotoxicity, or exploring other cellular processes influenced by this compound. thesgc.orgresearchgate.net

Advancements in High-Throughput Analytical and Computational Characterization

Advancements in analytical and computational techniques can significantly accelerate the research on this compound. High-throughput screening methods coupled with sensitive analytical techniques like LC-MS and high-resolution NMR can aid in identifying and quantifying this compound and its metabolites in biological samples or plant extracts. uva.nlresearchgate.netufrn.br Computational methods, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can provide insights into the potential binding modes of this compound with its targets, predict its ADME properties, and guide the design of new analogs with improved activity or specificity. frontiersin.orgresearchgate.netuonbi.ac.kenih.govaps.org The integration of experimental data with computational predictions will be crucial for a more efficient research and development process.

Strategies for Lead Compound Optimization from this compound Scaffold